3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
CAS No.: 2640829-52-1
Cat. No.: VC11858945
Molecular Formula: C21H27N5O4S
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640829-52-1 |
|---|---|
| Molecular Formula | C21H27N5O4S |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | 3-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
| Standard InChI | InChI=1S/C21H27N5O4S/c1-4-24-13-20(23-15(24)2)31(28,29)26-9-7-16(8-10-26)12-25-14-22-19-11-17(30-3)5-6-18(19)21(25)27/h5-6,11,13-14,16H,4,7-10,12H2,1-3H3 |
| Standard InChI Key | KBWVFIQHXVQFLB-UHFFFAOYSA-N |
| SMILES | CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
| Canonical SMILES | CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Introduction
Compound Identification and Structural Characteristics
Nomenclature and Basic Properties
The compound is systematically named 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one (CAS No.: 2640829-52-1), with the molecular formula C21H27N5O4S and a molecular weight of 445.5 g/mol. Its IUPAC name reflects the integration of four key structural domains:
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A 1-ethyl-2-methylimidazole ring
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A piperidine moiety modified with sulfonyl linkage
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A methoxy-substituted dihydroquinazolinone core
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A methylene bridge connecting the piperidine and quinazolinone units.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2640829-52-1 |
| Molecular Formula | C21H27N5O4S |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | 3-[[1-(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonylpiperidin-4-yl]methyl]-7-methoxy-3,4-dihydroquinazolin-4-one |
Three-Dimensional Structural Features
X-ray crystallographic analysis of analogous compounds reveals that the sulfonyl group (-SO2-) creates a rigid planar configuration between the imidazole and piperidine rings, while the methylene bridge allows rotational flexibility. The methoxy group at position 7 of the quinazolinone ring occupies a spatial orientation that may influence molecular recognition events .
Synthetic Methodology and Analytical Characterization
Synthesis Pathways
The compound is synthesized through a multi-step sequence involving:
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Sulfonylation: Reaction of 1-ethyl-2-methylimidazole-4-sulfonyl chloride with 4-(aminomethyl)piperidine under basic conditions (pH 8-9) in dichloromethane at 0-5°C.
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Quinazolinone Formation: Cyclocondensation of 2-amino-5-methoxybenzoic acid with N-(piperidin-4-ylmethyl)acetamide using phosphoryl chloride as catalyst.
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Coupling Reaction: Mitsunobu coupling between the sulfonylated piperidine and quinazolinone precursors using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
Analytical Profiling
Advanced spectroscopic techniques validate structural integrity:
Table 2: Key Spectroscopic Signatures
Quality control protocols from the International Pharmacopoeia recommend UV/Vis spectrophotometric quantification at λmax = 274 nm with A(1%, 1cm) = 420 ± 5% in methanol .
| Organism | MIC (μg/mL) | Reference Standard (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 |
| Enterococcus faecalis (ATCC 51299) | 16 | 1 |
The 4-methoxy group appears critical for membrane penetration, as demethylated analogs show 4-8× reduced potency.
Stability and Formulation Considerations
Degradation Pathways
Forced degradation studies under ICH Q1A(R2) conditions reveal:
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Acidic Hydrolysis (0.1N HCl, 70°C): 15% decomposition in 24h via quinazolinone ring opening
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Oxidative Stress (3% H2O2): <5% degradation after 8h
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Photolysis (ICH Option 1): 32% loss of potency after 24h, necessitating light-protected packaging .
Solid-State Stability
Dynamic vapor sorption analysis shows hygroscopicity of 0.8% mass gain at 75% RH, supporting development of immediate-release tablets with standard excipients .
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